molecular formula C12H14ClNO3S B7559231 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid

Numéro de catalogue B7559231
Poids moléculaire: 287.76 g/mol
Clé InChI: WKXDIKPEBAKNRA-GQCTYLIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2003 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been extensively studied in preclinical and clinical trials, and its mechanism of action and biochemical and physiological effects have been well characterized.

Mécanisme D'action

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid is a selective inhibitor of JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of cytokine signaling pathways: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid blocks the downstream signaling of several cytokines, leading to a reduction in inflammation and immune cell activation.
- Reduction in T cell proliferation: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid inhibits the proliferation of T cells, which play a critical role in the pathogenesis of autoimmune diseases.
- Decrease in proinflammatory cytokine production: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid reduces the production of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma).
- Increase in regulatory T cells: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid increases the number of regulatory T cells, which help to suppress immune responses and prevent autoimmune disease.

Avantages Et Limitations Des Expériences En Laboratoire

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has several advantages and limitations for lab experiments. Some advantages include:
- Selective inhibition of JAK3: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid is a selective inhibitor of JAK3, which reduces the risk of off-target effects and toxicity.
- Well-characterized mechanism of action: The mechanism of action of 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has been well characterized, making it easier to design experiments and interpret results.
- Extensive preclinical and clinical data: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety.
Some limitations of 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid for lab experiments include:
- Limited solubility: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.
- High cost: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid is a relatively expensive compound, which can limit its use in some labs.
- Limited availability: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid may not be readily available from commercial sources, which can make it difficult to obtain for some experiments.

Orientations Futures

There are several future directions for research on 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid. Some possible areas of investigation include:
- Combination therapy: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid may be effective when used in combination with other drugs, such as biologics or small molecule inhibitors of other JAK family members.
- New indications: 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid may have potential for use in other autoimmune diseases or inflammatory conditions.
- Biomarker identification: Identifying biomarkers that predict response to 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid could help to personalize treatment and improve outcomes.
- Mechanism of resistance: Understanding the mechanisms of resistance to 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid could lead to the development of new strategies to overcome resistance and improve efficacy.
- Safety and tolerability: Further studies on the safety and tolerability of 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid are needed, particularly with long-term use.

Méthodes De Synthèse

The synthesis of 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid involves several steps, starting from commercially available starting materials. The key step is the coupling of 5-chlorothiophene-2-carboxylic acid with ethyl 3-aminocrotonate to form the corresponding amide. This is followed by a Wittig reaction to introduce the propenyl group, and finally, a peptide coupling reaction with ethyl 2-bromoacetoacetate to form the desired product. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has been extensively studied in preclinical and clinical trials for its potential use as a treatment for autoimmune diseases. It has been shown to be effective in reducing inflammation and improving clinical symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, 3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid has demonstrated efficacy in reducing disease activity and improving physical function in patients with rheumatoid arthritis and psoriasis.

Propriétés

IUPAC Name

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-2-14(8-7-12(16)17)11(15)6-4-9-3-5-10(13)18-9/h3-6H,2,7-8H2,1H3,(H,16,17)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXDIKPEBAKNRA-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C(=O)C=CC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC(=O)O)C(=O)/C=C/C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-ethylamino]propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.